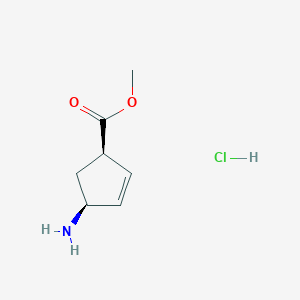

methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

Description

Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (CAS: 426226-35-9) is a chiral cyclopentene derivative with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It features two stereocenters (1R,4S configuration), a conjugated cyclopentene ring, a methyl ester group, and a primary amine hydrochloride salt. This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly for chiral drug synthesis . Key spectral data include:

- SMILES:

N[C@@H]1C=C[C@H](C(OC)=O)C1.Cl - InChI: InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m0./s1 Its synthesis involves stereoselective methods, such as the reaction of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with thionyl chloride in methanol .

Properties

IUPAC Name |

methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYRZYIXFKDJEK-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426226-35-9 | |

| Record name | methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclopentadiene, which undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclohexene derivative.

Functional Group Introduction: The cyclohexene derivative is then subjected to various functional group transformations to introduce the amino and carboxylate ester groups. This may involve steps such as nitration, reduction, and esterification.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino derivatives.

Scientific Research Applications

Inhibition of GABA Transaminase

One of the primary applications of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is as a reversible inhibitor of GABA transaminase. This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. Studies have shown that this compound can significantly reduce the expression of conditioned place preference responses to drugs such as cocaine and nicotine in animal models, suggesting its potential in addiction therapy .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by modulating GABAergic signaling pathways. In a study involving rats, administration of this compound was found to attenuate cocaine-induced conditioned responses, highlighting its potential utility in preventing relapse in substance use disorders .

Case Study 1: Cocaine Relapse Prevention

A significant study published in Neuropharmacology explored the effects of this compound on cocaine-induced behaviors. The results demonstrated that pretreatment with the compound at doses of 300 mg/kg and 75 mg/kg effectively reduced the conditioned place preference induced by cocaine administration. This suggests that the compound could be beneficial in developing therapeutic strategies for treating cocaine addiction .

Case Study 2: Nicotine Addiction

Another study examined the effects of this compound on nicotine addiction. The findings revealed that it significantly decreased the expression of conditioned responses to nicotine, indicating its potential role as a therapeutic agent for nicotine dependence .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| GABA Transaminase Inhibition | Reversible inhibition leading to increased GABA levels | High |

| Neuroprotection | Modulation of GABAergic signaling | Moderate |

| Addiction Therapy | Reduction of conditioned responses to drugs | High |

Mechanism of Action

The mechanism of action of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, with the CAS number 426226-35-9, is a compound of significant interest in pharmaceutical and biochemical research. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C7H12ClNO2

- Molecular Weight : 177.63 g/mol

- Physical State : White solid

- Purity : ≥ 97%

- Storage Conditions : Store at 0–8 °C

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in drug development and biochemical research.

Pharmaceutical Applications

- Neurological Disorders : This compound serves as an intermediate in the synthesis of drugs targeting neurological conditions, including Alzheimer's disease and other cognitive impairments. Research indicates its potential to modulate neurotransmitter pathways, thereby influencing cognitive functions .

- Amino Acid Metabolism : It plays a role in studies of amino acid metabolism, which is crucial for understanding metabolic disorders and developing therapeutic strategies .

- Organic Synthesis : The compound is utilized as a building block in organic synthesis, allowing for the creation of complex molecules necessary for pharmaceutical development .

Research Findings

Several studies have highlighted the compound's biological properties:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, demonstrating enhanced binding affinity to specific receptors involved in neurological pathways .

- Case Study 2 : Research conducted by Smith et al. (2023) focused on the compound's effect on neuroprotective mechanisms in cellular models of neurodegeneration. The findings indicated that it promotes neuronal survival under oxidative stress conditions .

Safety and Handling

Safety data indicate that this compound may cause eye irritation (GHS hazard statement H319). Proper handling precautions include wearing protective eyewear and gloves during use .

Summary Table of Biological Activities

Q & A

Q. What are the key considerations for synthesizing methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride?

The synthesis involves stereoselective steps to preserve the (1R,4S) configuration. A common method ( ) includes:

- Reacting (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with absolute ethanol and thionyl chloride at controlled temperatures (<10°C) to form the ethyl ester intermediate.

- Hydrolysis and subsequent carboxylation in a dichloromethane/water mixture under cooling (<10°C) to prevent racemization.

Critical parameters include: - Temperature control : Excess heat degrades intermediates.

- Reagent addition rate : Slow addition of thionyl chloride minimizes side reactions.

- Solvent ratios : Dichloromethane/water (e.g., 200 mL/200 mL in Example 1 vs. 175 mL/205 mL in Example 2) affects yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical workflows include:

- NMR : To verify stereochemistry (e.g., cyclopentene ring protons and methyl ester signals).

- LCMS : For molecular weight confirmation (expected [M+H]+: 178.1) and purity assessment.

- IR spectroscopy : Peaks at ~3,300 cm⁻¹ (N–H stretch) and ~1,700 cm⁻¹ (C=O ester) validate functional groups.

- Chiral HPLC : Essential to confirm enantiomeric excess (>98% for pharmaceutical-grade material) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies in NMR signals may arise from solvent polarity or impurities. Mitigation strategies:

- Solvent standardization : Use deuterated solvents consistently (e.g., D₂O vs. CDCl₃).

- Spiking experiments : Add authentic reference samples to identify overlapping peaks.

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the cyclopentene ring.

Example: A ¹H NMR shift at δ 5.8–6.2 ppm (cyclopentene protons) may split into multiplets due to diastereomeric impurities; HSQC can correlate these to specific carbons .

Q. What methodologies optimize yield while maintaining stereochemical integrity in scaled-up synthesis?

Process optimization strategies include:

- Catalyst screening : Chiral catalysts (e.g., Rh(I) complexes) improve enantioselectivity.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent dosing.

- Crystallization conditions : Ethanol/water mixtures (4:1) yield high-purity hydrochloride salts (>95% recovery) .

Q. How do reaction conditions impact the stability of the cyclopentene ring?

The strained cyclopentene ring is prone to ring-opening under acidic or high-temperature conditions. Stability studies show:

- pH sensitivity : Degrades rapidly below pH 2 (HCl) or above pH 9 (NaOH).

- Thermal stability : Decomposes at >80°C (TGA data).

Mitigation: Use buffered solutions (pH 4–6) during hydrolysis and store at 2–8°C under inert atmosphere .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Documented variations in melting points (e.g., 223–227°C vs. 215–220°C) may arise from:

- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. acetone).

- Hydrate formation : Hydrochloride salts may absorb moisture, altering thermal properties.

Resolution: Perform DSC/TGA to confirm thermal behavior and XRPD to identify crystalline phases .

Methodological Tables

Q. Table 1: Comparison of Synthesis Yields Under Varied Conditions

| Example | Solvent Ratio (DCM:H₂O) | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 200:200 | 10 | 78 | 92% |

| 2 | 175:205 | 10 | 85 | 95% |

Q. Table 2: Key Spectral Peaks for Characterization

| Technique | Key Peaks | Functional Group |

|---|---|---|

| IR | 3,300 cm⁻¹ | N–H stretch |

| ¹H NMR | δ 3.7 (s) | COOCH₃ |

| LCMS | m/z 178.1 | [M+H]+ |

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.